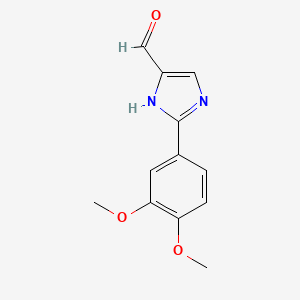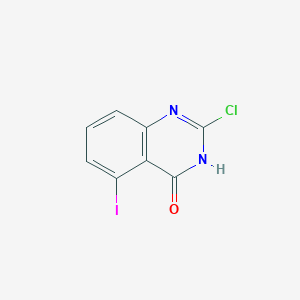![molecular formula C9H7NO4 B13670371 5-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13670371.png)
5-Methoxybenzo[c]isoxazole-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxybenzo[c]isoxazole-3-carboxylic Acid is a heterocyclic compound that features an isoxazole ring fused to a benzene ring with a methoxy group at the 5-position and a carboxylic acid group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzo[c]isoxazole-3-carboxylic Acid typically involves the cycloaddition of activated primary nitro compounds and alkynes. One efficient method includes the use of sodium hydroxide or 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts in water or chloroform . The reaction conditions are mild and environmentally friendly, making it a preferred method in organic synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed hydrogenation has also been explored for the preparation of related isoxazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methoxybenzo[c]isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Palladium-catalyzed hydrogenation can reduce the isoxazole ring.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-Methoxybenzo[c]isoxazole-3-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Methoxybenzo[c]isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The methoxy group enhances its lipophilicity, facilitating its passage through biological membranes.
Comparación Con Compuestos Similares
- 5-Methylisoxazole-3-carboxylic Acid
- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester
- 3-Isoxazolecarboxylic Acid, 5-Methyl-, Methyl Ester
Comparison: 5-Methoxybenzo[c]isoxazole-3-carboxylic Acid is unique due to its methoxy group, which imparts distinct electronic properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C9H7NO4 |
|---|---|
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
5-methoxy-2,1-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c1-13-5-2-3-7-6(4-5)8(9(11)12)14-10-7/h2-4H,1H3,(H,11,12) |
Clave InChI |
BKNODWAWUBXLBN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(ON=C2C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


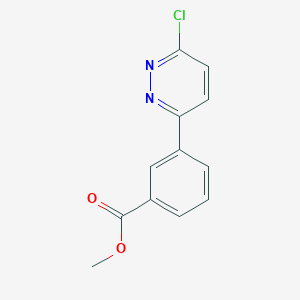

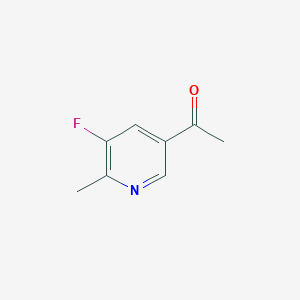
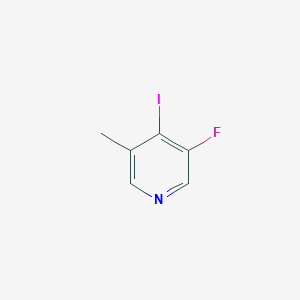
![Pyrido[3,4-d]pyrimidin-8(7H)-one](/img/structure/B13670307.png)
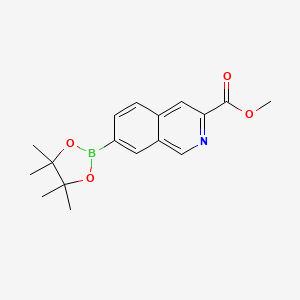
![4-[(2-Methylquinolin-4-yl)amino]phenol](/img/structure/B13670321.png)
![4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13670326.png)
![8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13670334.png)
![8-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13670340.png)

